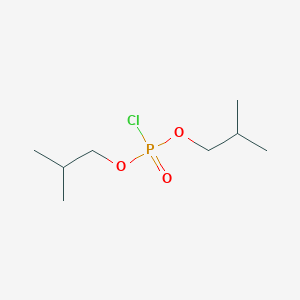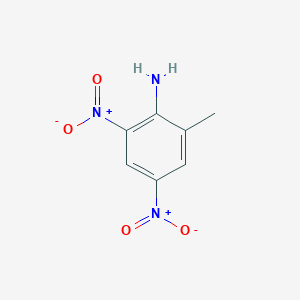
1-Ethoxycyclopropanol
Übersicht
Beschreibung
1-Ethoxycyclopropanol is an organic compound with the molecular formula C5H10O2 It is a colorless to yellow liquid that is known for its unique structure, which includes a cyclopropane ring bonded to an ethoxy group and a hydroxyl group
Wissenschaftliche Forschungsanwendungen
1-Ethoxycyclopropanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethoxycyclopropanol can be synthesized through several methods. One common method involves the reaction of cyclopropanone with ethanol in the presence of an acid catalyst. Another method involves the reaction of ethyl 3-chloropropanoate with sodium in anhydrous toluene, followed by the addition of chlorotrimethylsilane and subsequent methanolysis .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The process is optimized for yield and purity, often involving distillation under reduced pressure to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethoxycyclopropanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form cyclopropanol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under acidic or basic conditions.
Major Products:
Oxidation: Cyclopropanone derivatives.
Reduction: Cyclopropanol derivatives.
Substitution: Various substituted cyclopropanols depending on the reagents used.
Wirkmechanismus
The mechanism of action of 1-ethoxycyclopropanol involves its interaction with various molecular targets. It can act as a substrate for dehydrogenase enzymes, leading to the formation of secondary alcohols. The compound’s reactivity is influenced by the presence of the cyclopropane ring, which can undergo ring-opening reactions under certain conditions .
Vergleich Mit ähnlichen Verbindungen
Cyclopropanol: Similar in structure but lacks the ethoxy group.
Cyclopropanone: The parent compound without the ethoxy and hydroxyl groups.
1-Methoxycyclopropanol: Similar but with a methoxy group instead of an ethoxy group.
Uniqueness: 1-Ethoxycyclopropanol is unique due to the presence of both an ethoxy group and a hydroxyl group attached to the cyclopropane ring.
Eigenschaften
IUPAC Name |
1-ethoxycyclopropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-2-7-5(6)3-4-5/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYAYFNIVUIJNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449927 | |
| Record name | 1-ethoxycyclopropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13837-45-1 | |
| Record name | 1-ethoxycyclopropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)methyl]-](/img/structure/B182353.png)




![4-[4-(Dimethylamino)phenyl]butan-2-ol](/img/structure/B182364.png)


![N-[3-(Benzyloxy)phenyl]acetamide](/img/structure/B182376.png)





